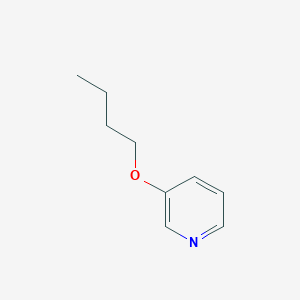
4-Amino-2-phenyl-7-trifluoromethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-phenyl-7-trifluoromethoxyquinoline is a chemical compound with the molecular formula C16H11F3N2O. It is a quinoline derivative, characterized by the presence of an amino group at the 4-position, a phenyl group at the 2-position, and a trifluoromethoxy group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-phenyl-7-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Amino-2-phenyl-7-trifluoromethoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoline derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
4-Amino-2-phenyl-7-trifluoromethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes
作用機序
The mechanism of action of 4-Amino-2-phenyl-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Amino-2-phenylquinoline: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
7-Trifluoromethoxyquinoline: Lacks the amino and phenyl groups, affecting its reactivity and applications.
2-Phenylquinoline: Lacks both the amino and trifluoromethoxy groups, leading to distinct chemical behavior.
Uniqueness
4-Amino-2-phenyl-7-trifluoromethoxyquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
特性
CAS番号 |
1266226-06-5 |
|---|---|
分子式 |
C16H11F3N2O |
分子量 |
304.27 g/mol |
IUPAC名 |
2-phenyl-7-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)22-11-6-7-12-13(20)9-14(21-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |
InChIキー |
FRRXSCLGEXPGSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



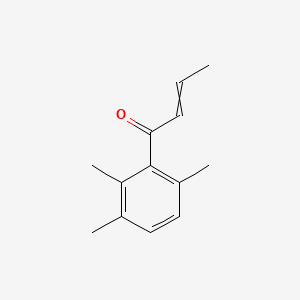
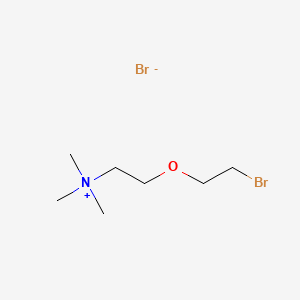
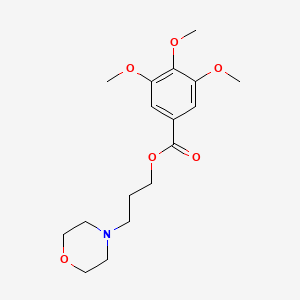
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
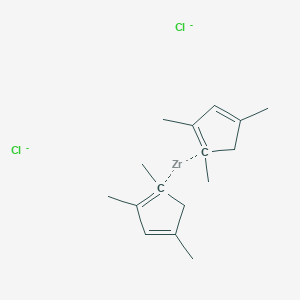

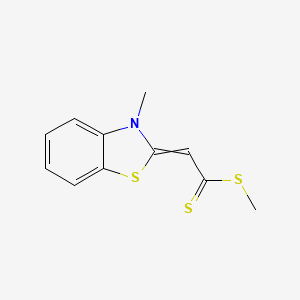
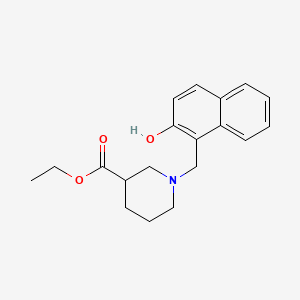
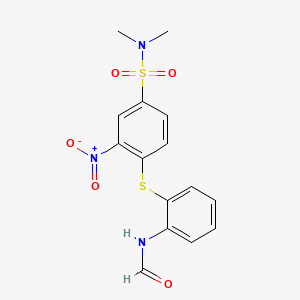
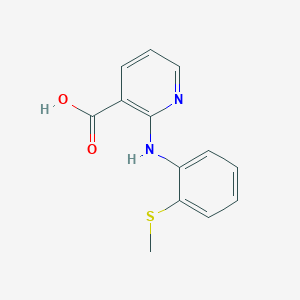
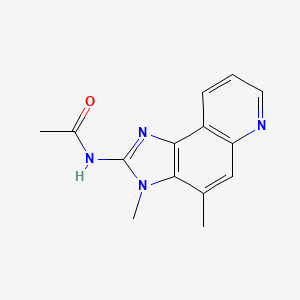
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
